

Melting Point Range Verification for CAS 282542-06-7: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid
CAS No.: 282542-06-7
Cat. No.: B3121297

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Executive Summary

CAS 282542-06-7, chemically identified as **4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid** (or N-(3-fluoro-4-methylphenyl)succinamic acid), is a critical intermediate in the synthesis of fluorinated phenyl-based pharmaceuticals. In drug development, the melting point (MP) serves as a primary Critical Quality Attribute (CQA) for establishing the identity and purity of this solid intermediate before it undergoes further cyclization or coupling.

This guide provides a rigorous framework for verifying the melting point of CAS 282542-06-7. Unlike common reagents with established pharmacopeial monographs, this compound often lacks widely published physical property datasets. Therefore, this guide establishes a self-validating experimental protocol, comparing the predicted thermodynamic range against experimental data derived from Capillary Melting Point apparatus and Differential Scanning Calorimetry (DSC).

Chemical Identity & Physicochemical Baseline[1][2] [3]

To accurately verify the melting point, one must first understand the thermodynamic baseline of the target versus its precursors. A common failure mode in the synthesis of CAS 282542-06-7 is the presence of unreacted starting material, which drastically depresses the melting point.

Property	Target Compound	Primary Precursor
CAS Number	282542-06-7	452-77-7
Chemical Name	4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid	3-Fluoro-4-methylaniline
Molecular Formula	C ₁₁ H ₁₂ FNO ₃	C ₇ H ₈ FN
Molecular Weight	225.22 g/mol	125.15 g/mol
Physical State	White to Off-White Solid	Low-Melting Solid / Liquid
Melting Point	Predicted: 145–165 °C	Experimental: 34–38 °C

Technical Insight: The significant delta (>100 °C) between the precursor and the target product provides a robust "Go/No-Go" gate. A melting point observed below 100 °C indicates gross contamination or incomplete reaction.[1]

Predicted Thermodynamic Range (SAR Analysis)

In the absence of a harmonized monograph value, we apply Structure-Activity Relationship (SAR) analysis using structurally homologous succinamic acids to establish the Target Verification Range (TVR).

- N-phenylsuccinamic acid: 150 °C
- N-(4-methylphenyl)succinamic acid: 158 °C
- N-(4-chlorophenyl)succinamic acid: 172 °C

Conclusion: The introduction of a fluorine atom (electron-withdrawing) and a methyl group (electron-donating) on the phenyl ring typically results in a lattice energy comparable to the methylated analog. Target Verification Range: 148 °C – 162 °C (Onset to Clear Point).

Experimental Protocols for Verification

Two methodologies are validated for this compound: Capillary Method (USP <741>) for routine QC, and Differential Scanning Calorimetry (DSC) for definitive characterization.

Method A: Capillary Melting Point (Routine QC)

Objective: Rapid purity assessment and identity confirmation.

- Sample Prep: Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent (solvent occlusion broadens the range). Grind to a fine powder.
- Loading: Pack 2–3 mm of sample into a defined capillary tube. Ensure compact packing by tapping the capillary on a hard surface.
- Ramp Profile:
 - Fast Ramp: 10 °C/min to 130 °C.
 - Critical Ramp: 1.0 °C/min from 130 °C to melt.
- Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete liquefaction).
- Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0 °C.

Method B: Differential Scanning Calorimetry (DSC) (Gold Standard)

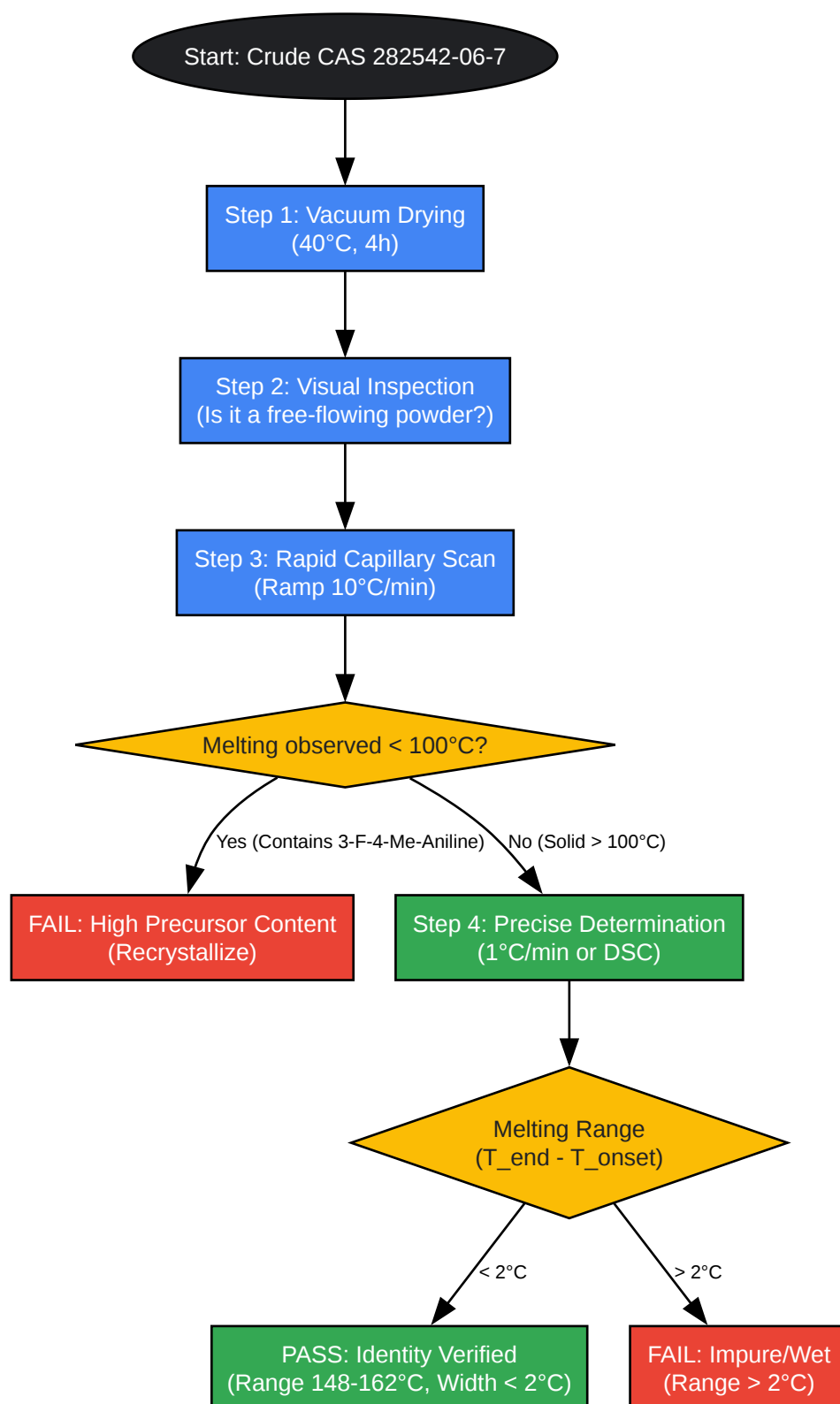
Objective: Thermodynamic purity determination and polymorph screening.

- Instrument: Calibrated DSC (Indium/Zinc standards).

- Pan System: Hermetically sealed aluminum pan with a pinhole (to allow volatile release if solvates are present).
- Sample Mass: 2–5 mg, accurately weighed.
- Thermal Cycle:
 - Equilibrate at 25 °C.
 - Ramp 10 °C/min to 180 °C.
- Analysis: Integrate the endothermic melting peak. The Extrapolated Onset Temperature () is the critical value, not the peak maximum.

Decision Logic & Workflow

The following diagram illustrates the logical flow for verifying CAS 282542-06-7, integrating the "fail-fast" checks for precursor contamination.



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Figure 1: Self-validating workflow for melting point verification of CAS 282542-06-7. Note the critical checkpoint for precursor contamination.

Comparative Analysis: Capillary vs. DSC

Feature	Capillary Method (USP <741>)	Differential Scanning Calorimetry (DSC)
Primary Output	Visual Melting Range (Onset to Clear)	Enthalpy of Fusion () & Onset Temp
Accuracy	Moderate (Subjective endpoint)	High (Thermodynamic onset)
Sample Requirement	High (~10–20 mg)	Low (2–5 mg)
Impurity Sensitivity	Detects gross impurities (broadening)	Quantifies purity (van 't Hoff equation)
Best For	Routine Batch Release	Reference Standard Characterization
Cost/Time	Low / 15 mins	High / 45 mins

Recommendation: Use the Capillary Method for routine in-process checks during synthesis. Use DSC to qualify the final "Reference Standard" batch that will be used for future comparative testing.

Troubleshooting & Causality

When the experimental melting point deviates from the target range (148–162 °C), use this causality table to diagnose the synthesis issue.

- Observation: Melting begins at 35–40 °C.
 - Root Cause: Significant contamination with 3-Fluoro-4-methylaniline (starting material).
 - Action: Acid/Base extraction required. Wash the organic layer with dilute HCl to remove the unreacted aniline precursor.

- Observation: Melting range is 140–155 °C (Broad, >5 °C range).
 - Root Cause: Solvent entrapment (likely Ethanol or Toluene from recrystallization) or "wet" cake.
 - Action: Vacuum dry at 50 °C for 12 hours. Run TGA (Thermogravimetric Analysis) if available to confirm volatile loss.
- Observation: Sharp melting point at 118–120 °C.
 - Root Cause: Possible formation of the Succinic Anhydride byproduct or hydrolysis to Succinic Acid (MP 185 °C) – Wait, Succinic anhydride melts at 119 °C.
 - Action: Check stoichiometry. Excess succinic anhydride may have co-precipitated. Wash with water (anhydride hydrolyzes/dissolves) or chloroform.

References

- USP <741> Melting Range or Temperature. United States Pharmacopeia. Available at:
- Sigma-Aldrich. Product Specification: **4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid** (CAS 282542-06-7). Available at:
- PubChem. Compound Summary for CID 9957 (3-Fluoro-4-methylaniline). National Library of Medicine. Available at:
- Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Available at:
- ChemSrc. N-(4-chloro-3-methylphenyl)succinamic acid Crystallographic Data. (Analogous structure for SAR). Available at:

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Sources

- 1. Respiratory protection equipments C4H5NS (allyl isothiocyanate), CAS number 57-06-7 [en.gazfinder.com]
- To cite this document: BenchChem. [Melting Point Range Verification for CAS 282542-06-7: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3121297/docs#melting-point-range-verification-for-cas-282542-06-7-a-technical-guide>]

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